3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid
Overview
Description
“3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as sulfanilides . Thiophene-2-carboxylic acid is one of two mono carboxylic acids of thiophene .
Molecular Structure Analysis
The molecular structure of “3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid” includes a five-membered thiophene ring and a thiomorpholine ring . It contains a total of 29 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Scientific Research Applications
Synthesis and Chemical Properties
Polymer-Supported Synthesis of Morpholine Derivatives : A study by Králová et al. (2017) discusses the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives, relevant for synthesizing compounds related to 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid. The study focuses on the stereoselective formation of these compounds and their stereochemical configurations (Králová et al., 2017).
Regiospecific Arylation of Thiophenes : Bheeter et al. (2013) presented a method for the direct arylation of thiophenes, a procedure that could be applied to the synthesis of compounds like 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid. The study focused on the coupling of thiophene-2-carboxylates with aryl/heteroaryl bromides (Bheeter et al., 2013).
Biological and Medicinal Applications
Synthesis and Biological Activity of Triazolyl-Thiomorpholine Derivatives : Sreerama et al. (2020) explored the synthesis of 1,2,3-triazole derivatives with potential antibacterial activity and free radical scavenging ability. This research could be relevant to understanding the biological activities of compounds structurally related to 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid (Sreerama et al., 2020).
Antimicrobial Activity of Thiourea and Thiazine Derivatives : El-Gaby et al. (2002) investigated the antimicrobial activity of various sulfonamido moieties, including those derived from thiophene-3-carboxylic acid. This study provides insight into the potential antimicrobial applications of 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid derivatives (El-Gaby et al., 2002).
Antischistosomal Activity of Thiophene-Modified Derivatives : A study by Ventura et al. (2021) on biaryl alkyl carboxylic acid derivatives, including thiophene-modified compounds, reveals their potential for antischistosomal activity. This suggests possible biomedical applications for 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid in treating neglected tropical diseases (Ventura et al., 2021).
Advanced Material and Catalysis
Catalytic and Material Synthesis Applications : The research by Nakano et al. (2008) on the perarylation of thiophene carboxylic acids, which could include 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid, indicates potential applications in material synthesis and catalysis (Nakano et al., 2008).
Luminescent Sensing and Proton Conductivity : Zhou et al. (2016) explored the use of sulfonate-carboxylate ligands in lanthanide-organic frameworks, demonstrating applications in gas sorption, proton conductivity, and luminescent sensing. This research could be extended to the synthesis and application of 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid in similar frameworks (Zhou et al., 2016).
properties
IUPAC Name |
3-thiomorpholin-4-ylsulfonylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S3/c11-9(12)8-7(1-4-16-8)17(13,14)10-2-5-15-6-3-10/h1,4H,2-3,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQDQISFSRNYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=C(SC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid | |
CAS RN |
1094283-18-7 | |
Record name | 3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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